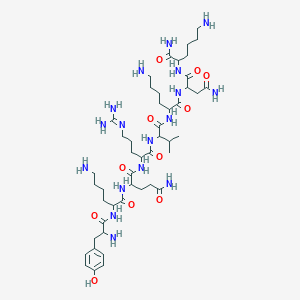
211426-18-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 211426-18-5 is known as Interphotoreceptor Retinoid Binding Protein Fragment (IRBP) . It is a synthetic compound that belongs to the class of organic compounds known as pyridines. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular formula of this compound is C103H157N25O29 . The molecular weight is 2209.5 g/mol . The SMILES representation of the molecule is also provided .Physical And Chemical Properties Analysis
The compound has a molecular weight of 2209.5 g/mol . It is soluble in DMSO . The predicted density is 1.315±0.06 g/cm3 and the predicted boiling point is 2290.5±65.0°C .Scientific Research Applications
The Importance of Scientific Research
- Scientific research probes the universe's deepest mysteries and living things, creating applications and technologies that benefit humanity (Press, 2013).
The Role of Technology in Research
- Technological devices, from mobile phones to social networks, are shaped by underlying scientific research. This research often addresses societal concerns and shapes technological trajectories (Schuurbiers & Fisher, 2009).
Drug Discovery and Development
- Drug research, guided by pharmacology and clinical sciences, has progressed significantly due to molecular biology and genomic sciences, leading to the development of recombinant proteins and monoclonal antibodies (Drews, 2000).
Enhancing Scientific Credibility
- The credibility of science is crucial, and it's important to reinforce scientific methodology and education. The unity of knowledge linking biology, humanities, and art should be advocated (Vekemans, 2023).
Data Sharing in Scientific Research
- Data sharing is a valuable part of the scientific method, allowing for verification of results and extending research from prior results (Tenopir et al., 2011).
Application in Medical Research
- The compound "211 At" is used for medical purposes, and a rapid method for analyzing its radioactivity and chemical forms is essential for related research (Segawa et al., 2020).
Improving Programming Productivity in Scientific Research
- Scientific software frameworks help improve programming productivity, enabling researchers to develop and use applications more efficiently (Appelbe et al., 2007).
Mechanism of Action
Properties
CAS No. |
211426-18-5 |
|---|---|
Molecular Formula |
C₁₀₃H₁₅₇N₂₅O₂₉ |
Molecular Weight |
2209.50 |
sequence |
One Letter Code: SGIPYIISYLHPGNTILHVD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








